molecular formula C17H19NO3 B5622753 N-(2,4-dimethylphenyl)-2,6-dimethoxybenzamide

N-(2,4-dimethylphenyl)-2,6-dimethoxybenzamide

Cat. No.: B5622753
M. Wt: 285.34 g/mol
InChI Key: WNGQPANIABVYGI-UHFFFAOYSA-N
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Description

N-(2,4-dimethylphenyl)-2,6-dimethoxybenzamide: is an organic compound that belongs to the class of benzamides It is characterized by the presence of a benzamide core substituted with two methoxy groups at the 2 and 6 positions and a 2,4-dimethylphenyl group attached to the nitrogen atom

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(2,4-dimethylphenyl)-2,6-dimethoxybenzamide typically involves the following steps:

    Starting Materials: The synthesis begins with 2,6-dimethoxybenzoic acid and 2,4-dimethylaniline.

    Amide Formation: The 2,6-dimethoxybenzoic acid is first converted to its corresponding acid chloride using thionyl chloride or oxalyl chloride. This intermediate is then reacted with 2,4-dimethylaniline in the presence of a base such as triethylamine to form the desired benzamide.

    Purification: The crude product is purified using recrystallization or column chromatography to obtain pure this compound.

Industrial Production Methods: In an industrial setting, the production of this compound may involve:

    Large-Scale Reactors: Utilizing large-scale reactors to handle the reagents and control the reaction conditions efficiently.

    Continuous Flow Processes: Implementing continuous flow processes to enhance the yield and purity of the product.

    Automated Purification Systems: Employing automated purification systems to streamline the isolation and purification of the final product.

Chemical Reactions Analysis

Types of Reactions: N-(2,4-dimethylphenyl)-2,6-dimethoxybenzamide can undergo various chemical reactions, including:

    Oxidation: The methoxy groups can be oxidized to form corresponding quinones under strong oxidizing conditions.

    Reduction: The amide group can be reduced to an amine using reducing agents such as lithium aluminum hydride.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate or chromium trioxide in acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nitration using a mixture of concentrated nitric acid and sulfuric acid; halogenation using bromine or chlorine in the presence of a Lewis acid catalyst.

Major Products:

    Oxidation: Formation of quinones.

    Reduction: Formation of N-(2,4-dimethylphenyl)-2,6-dimethoxybenzylamine.

    Substitution: Formation of nitro or halogenated derivatives of the original compound.

Scientific Research Applications

Chemistry: N-(2,4-dimethylphenyl)-2,6-dimethoxybenzamide is used as a building block in organic synthesis. It can be employed in the preparation of more complex molecules through various chemical transformations.

Biology: In biological research, this compound may be used as a probe to study enzyme interactions and binding affinities due to its specific structural features.

Medicine: Potential applications in medicinal chemistry include the development of new drugs with improved efficacy and reduced side effects. Its structural analogs may exhibit pharmacological activities such as anti-inflammatory or anticancer properties.

Industry: In the materials science industry, this compound can be used in the synthesis of polymers and advanced materials with specific properties.

Mechanism of Action

The mechanism of action of N-(2,4-dimethylphenyl)-2,6-dimethoxybenzamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity. The methoxy and dimethylphenyl groups contribute to its binding affinity and specificity. The exact pathways and molecular targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

  • N-(2,4-dimethylphenyl)-N’-methylformamidine
  • 2,4-dimethylformanilide
  • N,N’-bis-dimethylphenylformamidine

Comparison: N-(2,4-dimethylphenyl)-2,6-dimethoxybenzamide is unique due to the presence of both methoxy and dimethylphenyl groups, which impart distinct chemical and physical properties. Compared to its analogs, it may exhibit different reactivity patterns and binding affinities, making it suitable for specific applications in research and industry.

Properties

IUPAC Name

N-(2,4-dimethylphenyl)-2,6-dimethoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19NO3/c1-11-8-9-13(12(2)10-11)18-17(19)16-14(20-3)6-5-7-15(16)21-4/h5-10H,1-4H3,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WNGQPANIABVYGI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)NC(=O)C2=C(C=CC=C2OC)OC)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

285.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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